Leachianone A

Description

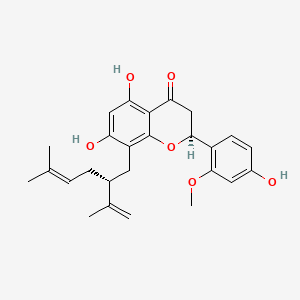

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-20(28)12-21(29)25-22(30)13-24(32-26(19)25)18-9-8-17(27)11-23(18)31-5/h6,8-9,11-12,16,24,27-29H,3,7,10,13H2,1-2,4-5H3/t16-,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTPWCZXKJSORQ-GYCJOSAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317729 |

Source

|

| Record name | Leachianone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97938-31-3 |

Source

|

| Record name | Leachianone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97938-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leachianone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Isolation of Leachianone A from Radix Sophorae Tonkinensis

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of Leachianone A, a prenylated flavanone found in the roots of Sophora tonkinensis (Radix Sophorae Tonkinensis) and related species such as Sophora flavescens. This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its antineoplastic properties. This document details the extraction, purification, and analytical characterization of this compound, presenting quantitative data and experimental protocols to support further research and development.

Introduction to this compound

This compound is a trihydroxyflavanone distinguished by a lavandulyl group at the 8-position of the flavanone skeleton.[1] It has been identified as a bioactive constituent of Radix Sophorae, a traditional Chinese medicine utilized for its anti-inflammatory and anti-tumor effects.[2][3] Research has demonstrated that this compound exhibits potent cytotoxic activity against human cancer cell lines, such as the hepatoma cell line HepG2, by inducing apoptosis through both intrinsic and extrinsic pathways.[2][4] This makes this compound a promising lead compound for the development of novel anticancer therapies.

Physicochemical and Spectroscopic Data

The structural identity of this compound is confirmed through various analytical techniques. A summary of its key properties is provided in the table below.

| Property | Data |

| Molecular Formula | C₂₆H₃₀O₆ |

| Molecular Weight | 438.5 g/mol |

| Appearance | Typically a white or pale yellow powder |

| UV λmax | Varies with solvent, characteristic of flavanones |

| Mass Spectrometry | ESI-MS m/z consistent with the molecular formula |

| ¹H and ¹³C NMR Data | Specific chemical shifts and coupling constants confirm the structure. |

Experimental Protocols for Isolation

The isolation of this compound from Radix Sophorae is a multi-step process involving extraction and several stages of chromatographic purification. The following protocols are a composite of established methods for the isolation of flavonoids from Sophora species.

Extraction

An efficient extraction method is crucial for obtaining a high yield of the target compound from the plant material. Ultrasonic-assisted extraction (UAE) has been shown to be effective for extracting this compound and related flavonoids.[1][5]

Protocol: Ultrasonic-Assisted Extraction

-

Preparation of Plant Material: Grind dried roots of Sophora tonkinensis to a fine powder (approximately 40-60 mesh).

-

Solvent Selection: Use 100% ethanol as the extraction solvent.

-

Extraction Parameters:

-

Procedure: a. Combine the powdered root material and ethanol in a suitable vessel. b. Place the vessel in an ultrasonic bath and sonicate for 30 minutes at 72 kHz. c. After extraction, filter the mixture through Whatman No. 1 filter paper. d. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

A study utilizing this method on Sophora flavescens reported a total crude extract yield of 6.025 g from an unspecified amount of starting material.[1][5]

Purification

The crude extract contains a complex mixture of compounds, including other flavonoids, alkaloids, and saponins.[6] A multi-step chromatographic approach is necessary to isolate this compound to a high degree of purity.

Step 1: Macroporous Resin Column Chromatography (Initial Cleanup)

This step is effective for the initial enrichment of total flavonoids from the crude extract.[6]

-

Resin Selection: AB-8 macroporous resin is a suitable choice.[6]

-

Column Preparation: Pack a glass column with pre-treated AB-8 resin and equilibrate with deionized water.

-

Sample Loading: Dissolve the crude ethanol extract in an appropriate solvent and adjust the pH to approximately 4.0. Load the solution onto the column.

-

Washing: Wash the column with several bed volumes of deionized water to remove highly polar impurities.

-

Elution: Elute the flavonoid-enriched fraction with an appropriate concentration of ethanol (e.g., 70-80% ethanol in water).

-

Concentration: Collect the flavonoid-rich eluate and concentrate it under reduced pressure.

This initial step can increase the total flavonoid content by approximately 4.76-fold.[6]

Step 2: Silica Gel Column Chromatography

This step separates compounds based on polarity.

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Procedure: a. Dissolve the enriched flavonoid fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. b. After drying, load the adsorbed sample onto the top of the prepared silica gel column. c. Elute the column with a stepwise gradient of increasing ethyl acetate in n-hexane (e.g., starting from 100:0 and gradually increasing to 0:100). d. Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound. e. Combine the this compound-containing fractions and concentrate.

Step 3: Sephadex LH-20 Column Chromatography (Final Polishing)

Sephadex LH-20 is used for size exclusion and partition chromatography to remove remaining impurities.[7][8]

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol or a mixture of chloroform and methanol.

-

Procedure: a. Swell the Sephadex LH-20 in the mobile phase and pack the column. b. Dissolve the partially purified this compound fraction in a small volume of the mobile phase. c. Load the sample onto the column and elute with the mobile phase. d. Collect fractions and monitor by TLC or HPLC. e. Combine the pure fractions of this compound and evaporate the solvent to yield the final product.

Step 4 (Optional): Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining very high purity this compound, a final purification step using preparative HPLC may be employed.[7][9]

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, e.g., 0.1% acetic acid) is effective. An example gradient could be a linear change from 20% acetonitrile to 65% acetonitrile over 60 minutes.[1][5]

-

Detection: UV detection at a wavelength appropriate for flavanones (e.g., 280-320 nm).

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Post-Processing: Evaporate the solvent from the collected fraction to obtain pure this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data related to the isolation of flavonoids from Radix Sophorae. It is important to note that specific yield data for pure this compound is not well-documented in the available literature.

| Parameter | Value | Reference |

| Crude Extract Yield (Ultrasonic-Assisted) | 6.025 g (for a combined extract of kurarinone and this compound) | [1][5] |

| Total Flavonoid Content (Before Resin) | 12.14% | [6] |

| Total Flavonoid Content (After Resin) | 57.82% | [6] |

| Recovery Yield (Resin Purification) | 84.93% | [6] |

| IC₅₀ of this compound (HepG2 cells) | 3.4 µg/mL | [2][4] |

Visualizations of Workflows and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the multi-step process for isolating this compound from Radix Sophorae.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[2][4] The diagram below conceptualizes this mechanism.

Conclusion

This guide outlines a robust framework for the isolation and characterization of this compound from Radix Sophorae. The provided protocols, based on established methodologies, offer a clear path for researchers to obtain this promising antineoplastic compound for further study. The elucidation of its apoptotic mechanism underscores its potential in cancer drug development. Future research should focus on optimizing the purification process to improve yields and on conducting more detailed mechanistic studies to fully understand its therapeutic potential.

References

- 1. asianpubs.org [asianpubs.org]

- 2. daneshyari.com [daneshyari.com]

- 3. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a potential anti-cancer drug by induction of apoptosis in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. isca.in [isca.in]

The Discovery and Structural Elucidation of Leachianone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leachianone A, a prenylated flavonoid, has garnered significant interest within the scientific community for its notable biological activities, including antineoplastic and antimalarial properties. First isolated from the roots of Sophora flavescens and Sophora leachiana, its complex structure necessitated a comprehensive analytical approach for full characterization. This technical guide provides an in-depth overview of the discovery, isolation, and complete structural elucidation of this compound, presenting key quantitative data, detailed experimental protocols, and logical workflows to support further research and development.

Discovery and Natural Source

This compound was first identified as a natural constituent of the dried roots of Sophora flavescens Ait. (Leguminosae), a plant widely used in traditional Chinese medicine.[1] This herb, also known as Radix Sophorae, has a long history of use for various ailments, prompting phytochemical investigations that led to the discovery of this compound and other related flavonoids.[1]

Isolation of this compound

The isolation of this compound from Sophora flavescens involves a multi-step process of extraction and chromatographic separation. The following protocol is a composite of established methods for flavonoid extraction from this source.

Experimental Protocol: Isolation

-

Plant Material Preparation: The dried roots of Sophora flavescens are pulverized into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered root material is subjected to ultrasonic-assisted extraction with an organic solvent such as 100% ethanol.[1] Ultrasonic waves at a frequency of approximately 72 kHz for 30 minutes can be applied to enhance extraction efficiency.[1]

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as ethyl acetate and methanol.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1] A common mobile phase for RP-HPLC separation of flavonoids consists of a gradient of water (often with a small amount of acetic acid) and acetonitrile.[1]

-

Final Product: The purified fractions are concentrated to yield this compound as a pure compound.

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of this compound.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: Reversed-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS).[1]

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode ([M-H]⁻) for flavonoids.

-

Data Analysis: The mass-to-charge ratio (m/z) of the precursor ion is used to determine the molecular weight, and fragmentation patterns help to confirm the core structure.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₃₀O₆ | [2] |

| Molecular Weight | 438.5 g/mol | [2] |

| Precursor Ion [M-H]⁻ (m/z) | 437.1968 | [2] |

NMR Spectroscopy

1D (¹H and ¹³C) and 2D NMR experiments were essential for elucidating the detailed connectivity and stereochemistry of this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire ¹H and ¹³C spectra.

-

Experiments: In addition to standard 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

Table 2: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 5.65 | dd |

| H-3a | 2.75 | m |

| H-3b | 3.20 | m |

| H-6 | 6.00 | s |

| H-5' | 6.45 | d |

| H-6' | 6.55 | d |

| H-3' | 7.00 | d |

| H-1'' | 3.20 | m |

| H-2'' | 2.05 | m |

| H-4'' | 5.05 | t |

| H-5'' | 1.55 | s |

| 3''-CH₃ | 1.65 | s |

| H-1''' | 4.80 | s |

| H-1''' | 4.55 | s |

| 2'''-CH₃ | 1.65 | s |

| OCH₃ | 3.75 | s |

Data adapted from Jin et al., 2010 as cited in a comprehensive table.[3]

Structure Elucidation Workflow

Caption: Logical workflow for the structure elucidation of this compound.

Apoptotic Signaling Pathway of this compound

This compound has been shown to induce apoptosis in cancer cells through mechanisms that involve both the extrinsic and intrinsic pathways.[4] The intrinsic, or mitochondrial, pathway is particularly significant.

This compound's pro-apoptotic activity involves the modulation of the Bcl-2 family of proteins, which are key regulators of mitochondrial outer membrane permeabilization. This leads to the activation of a cascade of caspases, the executioner enzymes of apoptosis. Specifically, this compound has been observed to decrease the levels of the precursor of caspase-3 and the pro-forms of the initiator caspases-8 and -9.[4] The activation of these caspases ultimately leads to the cleavage of cellular substrates, such as poly-ADP-ribose polymerase (PARP), and the execution of programmed cell death.[4]

Intrinsic Apoptosis Pathway Induced by this compound

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Conclusion

The discovery and structural elucidation of this compound exemplify a classic natural product chemistry workflow, relying on a combination of meticulous isolation techniques and powerful spectroscopic methods. The detailed data and protocols presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology. The elucidation of its structure and apoptotic mechanism provides a solid foundation for the future development of this compound and its analogs as potential therapeutic agents.

References

Leachianone A: A Comprehensive Technical Guide on its Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leachianone A, a naturally occurring flavanone, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer and antimalarial activities. Isolated from the roots of Sophora flavescens and Sophora leachiana, this complex molecule possesses a unique chemical architecture characterized by a lavandulyl group substitution and defined stereochemistry.[1] This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound. It summarizes the available spectroscopic data, details its known biological activities with a focus on its apoptosis-inducing effects, and presents a proposed signaling pathway. While a total synthesis has yet to be reported, and the precise mechanism of its inhibitory action on Sodium-dependent glucose cotransporter 2 (SGLT2) remains to be fully elucidated, this document serves as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Stereochemistry

This compound is a trihydroxyflavanone distinguished by the presence of a lavandulyl group at the 8-position of the flavanone core. The systematic IUPAC name for this compound is (2S)-5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one .[1] This nomenclature definitively establishes the absolute stereochemistry at the two chiral centers as 2S and 2'R.

The core structure is a flavanone, a class of flavonoids characterized by a saturated C-ring. The key structural features of this compound are:

-

Flavanone Core: A C6-C3-C6 skeleton with a chromanone ring (A and C rings) and a B-ring attached at the 2-position.

-

Hydroxylation Pattern: Hydroxy groups are located at positions 5, 7, and 4'.

-

Methoxylation: A methoxy group is present at the 2'-position of the B-ring.

-

Lavandulyl Group: A C10 isoprenoid unit, specifically the (2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-enyl group, is attached at the 8-position of the A-ring.

The presence and specific stereochemistry of the lavandulyl group contribute significantly to the molecule's complexity and likely its biological activity.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

Table 1: 1H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 5.54 | dd | 13.2, 2.7 |

| 3a | 2.87 | dd | 16.7, 13.2 |

| 3b | 2.69 | dd | 16.7, 2.8 |

| 6 | 6.10 | s | |

| 3' | 6.36 | d | 2.3 |

| 5' | 6.34 | m | |

| 6' | 7.29 | d | 8.2 |

| 1'' | 2.62 | m | |

| 2'' | 2.49 | m | |

| 3''a | 1.99 | m | |

| 3''b | 1.99 | m | |

| 4'' | 4.96 | m | |

| 6'' | 1.56 | s | |

| 7'' | 1.63 | s | |

| 8'' | 4.57 | m | |

| 9'' | 4.51 | m | |

| 10'' | 1.15 | s | |

| 2'-OCH3 | 3.80 | s |

Note: Data extracted from a study on flavonoids from Sophora flavescens. Assignments are based on the provided information and may require further confirmation from the original isolation paper.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of this compound.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C26H30O6 |

| Molecular Weight | 438.5 g/mol |

| Exact Mass | 438.2042 |

| Key MS/MS Fragments | Data not available in the searched literature |

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied.

Apoptosis Induction in Hepatoma Cells

This compound has been shown to be a potent inducer of apoptosis in human hepatoma HepG2 cells.[2][3] The mechanism of action involves both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[2][3]

Experimental Protocol: Induction of Apoptosis in HepG2 Cells

-

Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

-

Apoptosis Assays:

-

Morphological Assessment: Changes in cell morphology, such as cell shrinkage and membrane blebbing, are observed using phase-contrast microscopy.

-

Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

-

Western Blot Analysis: To investigate the molecular mechanism, cell lysates are subjected to SDS-PAGE and Western blotting to detect the expression levels of key apoptotic proteins, including caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bcl-2, Bax), and cytochrome c.

-

SGLT2 Inhibition

This compound has been identified as an inhibitor of Sodium-dependent glucose cotransporter 2 (SGLT2). However, detailed kinetic studies and the precise mechanism of inhibition have not been reported in the available literature. Further research is required to characterize the nature of this inhibition (e.g., competitive, non-competitive) and to determine its IC50 value.

Synthesis

To date, a total synthesis of this compound has not been reported in the peer-reviewed literature. The synthesis of related flavanones, such as (±)-Leachianone G, has been achieved, which may provide a foundation for future synthetic efforts towards this compound. The stereospecific synthesis of the lavandulyl side chain and its attachment to the flavanone core, along with the control of the stereocenter at C2, represent significant synthetic challenges.

Conclusion and Future Perspectives

This compound is a structurally intriguing natural product with promising biological activities, particularly its ability to induce apoptosis in cancer cells. This guide has summarized the current knowledge regarding its chemical structure, stereochemistry, and biological effects. However, several knowledge gaps remain. Future research should focus on:

-

Complete Spectroscopic Characterization: The definitive isolation and publication of the complete 1H and 13C NMR data are crucial for the unambiguous identification of this compound in future studies.

-

Total Synthesis: The development of a total synthesis would not only confirm its structure but also provide access to larger quantities for further biological evaluation and the synthesis of novel analogs.

-

Mechanism of Action: A more detailed investigation into the molecular targets of this compound is warranted. Elucidating the precise mechanism of SGLT2 inhibition and identifying the specific components of the apoptotic machinery it modulates will be critical for its potential development as a therapeutic agent.

Addressing these areas will undoubtedly provide a more complete understanding of this compound and pave the way for its potential application in drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Leachianone A

This technical guide provides a comprehensive overview of this compound, a prenylated flavanone with significant biological activities. The document details its natural sources, biosynthetic pathway, and experimental protocols for its extraction, isolation, and characterization, tailored for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a specialized metabolite primarily found in the plant genus Sophora, belonging to the Fabaceae family. The principal natural source of this compound is the roots of various Sophora species, which have a long history of use in traditional medicine.

Primary Plant Sources:

-

Sophora flavescens Ait.: Commonly known as "Ku Shen" in traditional Chinese medicine, the dried roots of this plant are a well-documented source of this compound and other structurally related prenylated flavonoids.[1][2][3]

-

Sophora leachiana : This species is another primary source from which this compound has been isolated.

-

Sophora stenophylla : Research has also identified this compound in this species of Sophora.

The accumulation of this compound is predominantly localized in the root tissues of these plants.

Quantitative Data on this compound Isolation

The yield of this compound from its natural sources can vary depending on the plant species, geographical location, harvesting time, and the extraction methodology employed. While specific yields for this compound are not always reported individually, data on the extraction of total or related flavonoids provide valuable insights.

| Plant Source | Extraction Method | Compound(s) Measured | Yield | Reference |

| Sophora flavescens | Ultrasonic-assisted extraction (72 kHz, 30 min) | Kurarinone and this compound (combined) | 6.025 g (from an unspecified amount of raw material) | [1] |

| Sophora flavescens | Ultrasound-assisted hydrophobic ionic liquid extraction | Total Prenylated Flavonoids | 7.38 mg/g of dried root powder | [4][5] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway, leading to the formation of the core flavonoid skeleton, which is then modified by prenylation and other enzymatic reactions. The lavandulyl group found in this compound is a distinctive feature resulting from specialized enzymatic activity within Sophora species.

Proposed Biosynthetic Pathway:

-

Phenylpropanoid Pathway: The biosynthesis begins with the amino acid L-phenylalanine, which is converted to cinnamic acid and then to 4-coumaroyl-CoA.

-

Flavanone Skeleton Formation: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of the chalcone into (2S)-naringenin, the central precursor for flavanones.

-

Hydroxylation and Methoxylation: The B-ring of naringenin undergoes hydroxylation and methoxylation reactions to form the 4'-hydroxy-2'-methoxyphenyl group characteristic of this compound.

-

C-Prenylation: A prenyltransferase enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) molecule to the C-8 position of the flavanone core.

-

Formation of the Lavandulyl Group: The lavandulyl side chain is biosynthesized through a discontinuous two-step dimethylallylation process, with an intermediate hydroxylation step.[6] This complex side chain is crucial for the biological activity of this compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Cytotoxic lavandulyl flavanones from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lavandulyl flavonoids from Sophora flavescens suppress lipopolysaccharide-induced activation of nuclear factor-kappaB and mitogen-activated protein kinases in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Leachianone A: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leachianone A, a natural flavonoid isolated from the roots of Sophora flavescens and Sophora leachiana, has garnered significant interest in the scientific community for its diverse biological activities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a trihydroxyflavanone characterized by a lavandulyl group substitution.[1] Its fundamental properties are summarized below.

General Properties

| Property | Value | Source |

| Appearance | Yellow Powder | [2] |

| CAS Number | 97938-31-3 |

Tabulated Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical data for this compound.

| Property | Data | Source(s) |

| Molecular Formula | C₂₆H₃₀O₆ | [1] |

| Molecular Weight | 438.5 g/mol | [1] |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | [1] |

| Melting Point | Not reported in the searched literature. | |

| Boiling Point | Not reported in the searched literature. | |

| Specific Optical Rotation ([α]D) | Not reported in the searched literature. | |

| UV λmax | 303 nm (in Methanol) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

Spectral Data

While detailed NMR spectral data with complete peak assignments are not fully available in the reviewed literature, the use of ¹H NMR and ¹³C NMR has been fundamental in the structural elucidation of this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry data is available, with a precursor m/z of 437.1967 for [M-H]⁻.[1]

Experimental Protocols

Isolation and Purification of this compound from Sophora flavescens

The following protocols are derived from published methods for the extraction and isolation of this compound.

Protocol 1: Ethanol Extraction and Partitioning

-

Extraction: The dried roots of Sophora flavescens (1 kg) are soaked and boiled in 1 L of absolute ethanol for 2 hours. This process is repeated twice more.

-

Concentration: The ethanol filtrates from the three extractions are combined and concentrated under reduced pressure.

-

Partitioning: The concentrated extract is partitioned between a 1:1 mixture of hexane and ethyl acetate three times to separate compounds based on polarity. This compound is expected to be in the ethyl acetate fraction.

Protocol 2: Ultrasonic-Assisted Extraction

-

Extraction: The dried and powdered roots of Sophora flavescens are subjected to ultrasonic-assisted extraction with 100% ethanol.

-

Conditions: The extraction is carried out at a frequency of 72 kHz for 30 minutes.[4]

-

Further Processing: The resulting extract is filtered and concentrated for further purification.

Purification Workflow:

The crude extract containing this compound is typically subjected to a series of chromatographic steps for purification.

Biological Activity Assays

2.2.1. Cytotoxicity Assay against HepG2 Cells

This compound has demonstrated significant cytotoxic activity against the human hepatoma cell line HepG2.[5][6]

-

Cell Culture: HepG2 cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of this compound for 24, 48, and 72 hours.

-

Viability Assessment: Cell viability is assessed using methods such as the MTT assay.

-

IC₅₀ Determination: The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated. For this compound, the reported IC₅₀ value is 3.4 µg/mL after 48 hours of treatment.[6]

2.2.2. Apoptosis Detection by Western Blot

The induction of apoptosis by this compound can be confirmed by observing the activation of key apoptotic proteins.

-

Cell Lysis: HepG2 cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key apoptosis markers such as cleaved caspase-3, cleaved caspase-8, and cleaved caspase-9.

-

Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. An increase in the cleaved forms of these caspases indicates the activation of apoptosis.

2.2.3. SGLT2 Inhibition Assay

This compound has been identified as an inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2).[3] A common method to assess SGLT2 inhibition is a fluorescent glucose uptake assay.[7]

-

Cell Line: A suitable cell line endogenously expressing SGLT2, such as the human kidney cell line HK-2, is used.[7]

-

Cell Plating: HK-2 cells are seeded in a 96-well plate and grown to confluence.

-

Inhibitor Incubation: Cells are pre-incubated with various concentrations of this compound.

-

Glucose Uptake: The fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the cells.

-

Fluorescence Measurement: After a defined incubation period, the uptake of 2-NBDG is stopped, and the intracellular fluorescence is measured using a fluorescence plate reader. A decrease in fluorescence in the presence of this compound indicates inhibition of glucose uptake via SGLT2.

Signaling Pathways

This compound exerts its cytotoxic effects primarily through the induction of apoptosis, involving both the extrinsic and intrinsic signaling pathways.[5][6]

Apoptosis Induction Pathway

The diagram below illustrates the general mechanism of apoptosis induction by this compound, leading to programmed cell death.

Conclusion

This compound is a promising natural compound with well-documented cytotoxic and SGLT2 inhibitory activities. This guide provides a centralized resource of its known physical, chemical, and biological properties to aid in future research and development efforts. Further studies are warranted to fully elucidate its detailed spectroscopic characteristics, optimize purification protocols, and further delineate the molecular mechanisms underlying its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of leachianone G 2"-dimethylallyltransferase, a novel prenyl side-chain elongation enzyme for the formation of the lavandulyl group of sophoraflavanone G in Sophora flavescens Ait. cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Leachianone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone A is a lavandulyl flavanone isolated from the roots of Sophora flavescens and Sophora leachiana.[1] This natural compound has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities. Preclinical studies have highlighted its potential as an antineoplastic, antimalarial, and anti-inflammatory agent.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its cytotoxic and apoptosis-inducing effects. The information presented herein is intended to support further research and drug development efforts centered on this promising molecule.

Pharmacological Activities and Quantitative Data

This compound has demonstrated a range of biological effects, with its cytotoxic activity against human cancer cell lines being the most extensively studied. The following tables summarize the available quantitative data on the pharmacological activities of this compound and related compounds.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Assay Type | Time Point | IC50 | Reference |

| HepG2 (Human Hepatoma) | Cell Viability | 24 hours | 6.9 µg/mL | [2] |

| HepG2 (Human Hepatoma) | Cell Viability | 48 hours | 3.4 µg/mL | [2][3] |

| HepG2 (Human Hepatoma) | Cell Viability | 72 hours | 2.8 µg/mL | [2] |

Table 2: Other Reported Biological Activities of this compound and Related Flavonoids

| Compound | Activity | Target/Assay | IC50 / Ki | Reference |

| This compound | Anti-inflammatory | Inhibition of IL-6, IL-8, and CXCL1 | Not specified | |

| This compound | SGLT2 Inhibition | Not specified | Not specified | [3] |

| Kushenol A (Leachianone E) | Tyrosinase Inhibition | L-tyrosine to L-DOPA conversion | IC50: 1.1 µM, Ki: 0.4 µM | |

| Kushenol A (Leachianone E) | α-glucosidase Inhibition | Not specified | IC50: 45 µM, Ki: 6.8 µM |

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the cytotoxic effects of this compound in cancer cells is the induction of apoptosis, a form of programmed cell death.[2][3] Studies have shown that this compound activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[2][3]

Signaling Pathway of this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound involves the activation of key executioner proteins known as caspases. Specifically, this compound treatment leads to a decrease in the precursor forms of caspase-3, caspase-8, and caspase-9, indicating their activation.[2] Activated caspase-8 is a key initiator of the extrinsic pathway, while activated caspase-9 is central to the intrinsic pathway. Both pathways converge on the activation of caspase-3, the primary executioner caspase.

Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Two key substrates cleaved during this compound-induced apoptosis are the inhibitor of caspase-activated DNase (ICAD) and poly-ADP-ribose polymerase (PARP).[2] The cleavage of ICAD liberates caspase-activated DNase (CAD), which translocates to the nucleus and fragments DNA. PARP cleavage inactivates its DNA repair function, further promoting cell death.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are provided below. These protocols are based on established methodologies and the available information from studies on this compound and related compounds.

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of this compound on a cancer cell line, such as HepG2.

Materials:

-

This compound

-

Human hepatoma cell line (HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Seed HepG2 cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare various concentrations of this compound in culture medium.

-

After 24 hours, replace the medium with fresh medium containing different concentrations of this compound and incubate for 24, 48, or 72 hours.

-

Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol outlines the procedure for detecting the activation of caspases and the cleavage of PARP in this compound-treated cells.

Materials:

-

This compound-treated and untreated HepG2 cells

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-caspase-3, anti-caspase-8, anti-caspase-9, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

Conclusion

This compound is a promising natural product with significant cytotoxic activity against cancer cells, primarily through the induction of apoptosis via both intrinsic and extrinsic pathways. The quantitative data and mechanistic insights presented in this guide provide a solid foundation for further investigation into its therapeutic potential. The detailed experimental protocols offer a starting point for researchers to explore the pharmacological profile of this compound in greater depth. Future studies should focus on elucidating the specific molecular targets of this compound, its in vivo efficacy in various cancer models, and its potential for combination therapies.

References

The Antineoplastic Potential of Leachianone A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone A, a lavandulyl flavanone isolated from the traditional Chinese medicinal herb Radix Sophorae (the root of Sophora flavescens), has emerged as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of the antineoplastic activity of this compound, with a focus on its mechanism of action, relevant signaling pathways, and experimental data. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Cytotoxic Activity of this compound

This compound has demonstrated significant cytotoxic effects against human cancer cell lines. The primary evidence for its activity is in human hepatoma HepG2 cells.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and the related compound, Kushenol A (Leachianone E).

| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 | Citation |

| This compound | HepG2 | Hepatocellular Carcinoma | 24 | 6.9 µg/mL | [1] |

| HepG2 | Hepatocellular Carcinoma | 48 | 3.4 µg/mL | [1][2] | |

| HepG2 | Hepatocellular Carcinoma | 72 | 2.8 µg/mL | [1] | |

| HL-60 | Human Myeloid Leukemia | 96 | 11.3 µM | [1] | |

| Kushenol A (Leachianone E) | A549 | Non-Small Cell Lung Cancer | 24 | 5.3 µg/mL | |

| NCI-H226 | Non-Small Cell Lung Cancer | 24 | 20.5 µg/mL | ||

| BEAS-2B | Normal Human Lung Epithelial | 24 | 57.2 µg/mL |

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the antineoplastic activity of this compound is the induction of apoptosis, or programmed cell death. Studies in HepG2 cells have shown that this compound triggers both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways[1][2].

Key Molecular Events in this compound-Induced Apoptosis

-

Activation of Caspases: this compound treatment leads to a dose-dependent decrease in the precursor forms of key caspases. This includes the initiator caspases of both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways, as well as the executioner caspase-3[1].

-

Cleavage of Apoptotic Substrates: The activation of caspases results in the cleavage of downstream substrates, including inhibitor of caspase-activated DNase (ICAD) and poly-ADP-ribose polymerase (PARP), leading to the biochemical and morphological hallmarks of apoptosis[1].

Mandatory Visualization: Apoptosis Signaling Pathway

Caption: this compound induces apoptosis via both extrinsic and intrinsic pathways.

In Vivo Antineoplastic Activity

The anticancer effects of this compound have been demonstrated in a preclinical in vivo model.

Data Presentation: In Vivo Tumor Growth Inhibition

| Animal Model | Cancer Cell Line | Treatment | Dosage | Duration | Tumor Size Reduction | Citation |

| Nude Mice | HepG2 (xenograft) | Intravenous injection | 20 mg/kg and 30 mg/kg, once daily | 30 days | 17-54% | [1][2] |

Importantly, the in vivo study reported no apparent toxicity to the heart and liver tissues of the treated mice[2].

Potential Involvement of Other Signaling Pathways

While direct evidence for this compound's modulation of other key cancer-related signaling pathways is currently limited, the activity of other flavonoids suggests potential mechanisms that warrant further investigation.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Many flavonoids have been shown to inhibit this pathway, leading to decreased cancer cell viability.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade is involved in transmitting extracellular signals to the nucleus, influencing processes like cell proliferation, differentiation, and apoptosis.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell survival, proliferation, and angiogenesis. Inhibition of STAT3 is a key target for many anticancer agents.

Further research is required to elucidate the specific effects, if any, of this compound on these critical signaling cascades.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's antineoplastic activity.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

Mandatory Visualization: MTT Assay Workflow

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time periods (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines a general method for detecting and quantifying apoptosis using flow cytometry.

Mandatory Visualization: Annexin V/PI Staining Workflow

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Methodology:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization or scraping and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blotting

This protocol provides a general framework for analyzing the expression of proteins involved in apoptosis and other signaling pathways.

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family members, PARP, and loading controls like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Conclusion

This compound exhibits promising antineoplastic activity, primarily through the induction of apoptosis in hepatocellular carcinoma cells. The available data underscores its potential as a lead compound for the development of a novel anticancer agent. However, to fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Elucidation of Upstream Signaling Pathways: In-depth studies are needed to identify the specific molecular targets and signaling pathways (e.g., PI3K/Akt, MAPK, STAT3) that are directly modulated by this compound.

-

Cell Cycle Analysis: Investigating the effect of this compound on cell cycle progression in various cancer cell lines is crucial to fully understand its antiproliferative mechanism.

-

Broad-Spectrum Activity: Evaluating the cytotoxic and apoptotic effects of this compound across a wider panel of cancer cell lines from different tissue origins will help to determine its therapeutic breadth.

-

In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies in different cancer models are required to confirm its efficacy, establish optimal dosing regimens, and characterize its pharmacokinetic and pharmacodynamic properties.

References

Leachianone A: A Technical Guide to its Preliminary Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leachianone A, a prenylated flavonoid isolated from Sophora flavescens, has demonstrated notable anti-inflammatory potential. This technical guide provides an in-depth overview of the preliminary scientific findings concerning its anti-inflammatory activities. It includes a summary of in vitro and in vivo data, detailed experimental protocols for key assays, and a visualization of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. Flavonoids, a class of natural compounds, are known for their diverse pharmacological activities, including anti-inflammatory effects. This compound, a structurally unique prenylated flavanone, has emerged as a compound of interest for its potential therapeutic applications in inflammatory conditions. This guide synthesizes the current, albeit preliminary, understanding of this compound's anti-inflammatory properties.

In Vitro Anti-inflammatory Activity

Preliminary studies have indicated that this compound exhibits anti-inflammatory effects by modulating the production of key inflammatory mediators in cell-based assays.

Inhibition of Pro-inflammatory Cytokines and Chemokines

This compound has been shown to suppress the production of various pro-inflammatory cytokines and chemokines in immortalized human keratinocytes (HaCaT) and RAW 264.7 macrophage-like cells. A study demonstrated that this compound was more potent in inhibiting these inflammatory mediators compared to certain alkaloids also isolated from Sophora flavescens[1].

Data Summary: Inhibition of Cytokine and Chemokine Production

| Cell Line | Inflammatory Stimulus | Measured Mediators | Observed Effect of this compound |

| HaCaT (Keratinocytes) | TNF-α | IL-6, IL-8, CXCL1 | Suppression of production[1] |

| RAW 264.7 (Macrophages) | Not specified in abstract | Cytokines/Chemokines | Suppression of production[1] |

Experimental Protocols

-

Cell Lines:

-

HaCaT (human keratinocytes)

-

RAW 264.7 (murine macrophage-like cells)

-

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with final solvent concentration kept constant across all treatments) for a specified period (e.g., 1-2 hours).

-

Induce an inflammatory response by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) for keratinocytes or Lipopolysaccharide (LPS) for macrophages.

-

Incubate for a designated time (e.g., 24 hours) to allow for the production and secretion of inflammatory mediators.

-

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines and chemokines in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Use commercially available ELISA kits for the specific mediators of interest (e.g., IL-6, IL-8, TNF-α).

-

Follow the manufacturer's instructions for the assay, which typically involves the binding of the target protein to a specific antibody-coated plate, followed by detection with a labeled secondary antibody and a colorimetric substrate.

-

Measure the absorbance using a microplate reader and calculate the concentration of the mediators based on a standard curve.

-

Experimental Workflow for In Vitro Cytokine/Chemokine Inhibition Assay

Caption: Workflow for assessing the in-vitro anti-inflammatory activity of this compound.

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been evaluated in a preclinical animal model of psoriasis, a chronic inflammatory skin disease.

Imiquimod-Induced Psoriasis Model in Mice

Topical application of this compound has been shown to alleviate psoriasis-like symptoms in an imiquimod (IMQ)-induced mouse model. The treatment resulted in a significant reduction in epidermal thickness and cutaneous scaling, with efficacy comparable to the commercial corticosteroid, betamethasone. Furthermore, this compound treatment inhibited the overexpression of cutaneous cytokines and chemokines in this model[1].

Data Summary: In Vivo Effects of this compound in a Psoriasis Model

| Animal Model | Treatment | Key Parameters Measured | Observed Effect of this compound |

| Imiquimod-induced psoriasis in mice | Topical application | Epidermal thickness, cutaneous scaling, cytokine/chemokine expression | Reduction in all measured parameters[1] |

Experimental Protocol

-

Animal Model: BALB/c or C57BL/6 mice are commonly used.

-

Induction of Psoriasis-like Lesions: A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for a specified number of consecutive days (e.g., 5-7 days).

-

Treatment: A solution or cream containing this compound is applied topically to the inflamed area, typically once or twice daily. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug like betamethasone) are included.

-

Assessment of Inflammation:

-

Macroscopic Scoring: The severity of skin inflammation is assessed daily using a scoring system that evaluates erythema (redness), scaling, and thickness.

-

Histological Analysis: At the end of the experiment, skin biopsies are taken for histological examination (e.g., Hematoxylin and Eosin staining) to measure epidermal thickness (acanthosis) and assess immune cell infiltration.

-

Gene Expression Analysis: RNA can be extracted from skin samples to quantify the expression of pro-inflammatory genes using quantitative real-time PCR (qPCR).

-

Experimental Workflow for the Imiquimod-Induced Psoriasis Mouse Model

Caption: Workflow for the in-vivo evaluation of this compound in a mouse model of psoriasis.

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key intracellular signaling pathways that regulate the inflammatory response.

Inhibition of NF-κB and MAPK Signaling Pathways

Studies on flavonoids, including those from Sophora flavescens, suggest that their anti-inflammatory actions involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1]. The MAPK family includes extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). These pathways are crucial for the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators. This compound is thought to exert its effects by interfering with the activation of these pathways[1].

References

Leachianone A: A Comprehensive Technical Guide on its Cytotoxic Effects on HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic effects of Leachianone A, a natural compound isolated from Radix Sophorae, on the human hepatoma cell line, HepG2. The information presented herein is curated from peer-reviewed scientific literature to support further research and development in oncology.

Quantitative Analysis of Cytotoxicity

This compound demonstrates significant cytotoxic activity against HepG2 cells in a time- and dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Treatment Duration | IC50 Value (µg/mL) |

| 24 hours | 6.9[1][2] |

| 48 hours | 3.4[1][2][3][4] |

| 72 hours | 2.8[1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the cytotoxic effects of this compound on HepG2 cells.

Cell Culture and Treatment

-

Cell Line: Human hepatoma cell line HepG2.[3]

-

Culture Medium: RPMI-1640 or DMEM medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS), 100 µg/ml streptomycin, and 100 units/ml penicillin.[3]

-

Culture Conditions: Cells are maintained as a monolayer in a humidified atmosphere of 5% CO2 at 37°C.[3]

-

This compound Preparation: Lyophilized powder of this compound is dissolved in absolute ethanol to create a stock solution, which is then filtered and stored at -20°C. For experiments, the stock solution is diluted to final concentrations using the culture medium. Control cultures receive the carrier solvent (1% ethanol).[3]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-20 µg/ml) and incubated for specified durations (24, 48, or 72 hours).[1][2]

-

MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The IC50 values are determined from the dose-response curves.

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.

-

Cell Treatment: HepG2 cells are treated with various concentrations of this compound (e.g., 10, 20, and 30 µg/ml) for 48 hours.[1][2]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

-

Protein Extraction: Following treatment with this compound for 48 hours, HepG2 cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., pro-caspase-3, pro-caspase-8, pro-caspase-9, ICAD, and PARP).[1][2] Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the cytotoxic effects of this compound on HepG2 cells.

Caption: this compound induced apoptosis signaling pathway in HepG2 cells.

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

The Role of Leachianone A as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone A is a prenylated flavonoid, specifically a trihydroxyflavanone, isolated from the roots of plants in the Sophora genus, such as Sophora flavescens and Sophora leachiana. As a secondary metabolite, it plays a role in the plant's defense mechanisms. In recent years, this compound has garnered significant attention from the scientific community for its potential therapeutic applications, particularly its antineoplastic and antimalarial properties. This technical guide provides an in-depth overview of the current knowledge on this compound, focusing on its biological activities, mechanisms of action, and relevant experimental methodologies.

Biological Activity and Quantitative Data

This compound has demonstrated significant cytotoxic activity against various cancer cell lines. Notably, its pro-apoptotic effects on human hepatoma HepG2 cells have been a primary focus of research. The compound's efficacy is concentration and time-dependent.

| Biological Activity | Cell Line | Parameter | Value | Citation |

| Cytotoxicity | Human Hepatoma (HepG2) | IC50 (24h) | 6.9 µg/mL | [1] |

| Cytotoxicity | Human Hepatoma (HepG2) | IC50 (48h) | 3.4 µg/mL | [2] |

| Cytotoxicity | Human Hepatoma (HepG2) | IC50 (72h) | 2.8 µg/mL | |

| In vivo Antitumor Effect | HepG2-bearing nude mice | Tumor Size Reduction | 17-54% | [2][3] |

Mechanism of Action: Induction of Apoptosis

This compound exerts its antineoplastic effects primarily through the induction of apoptosis, or programmed cell death. Studies have shown that it activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways in human hepatoma HepG2 cells[2][3].

Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in cancer cells. This model is based on the established mechanisms of apoptosis induction by similar flavonoids.

Caption: this compound induced apoptosis pathway.

Experimental Protocols

Extraction of this compound from Sophora flavescens (Radix Sophorae)

This protocol is based on an ultrasonic-assisted extraction method, which enhances extraction efficiency.

Materials:

-

Dried roots of Sophora flavescens (Sophorae radix)

-

Ethanol (100%)

-

Water (deionized)

-

Ultrasonic bath (40 kHz and 72 kHz capabilities)

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Rotary evaporator

Procedure:

-

Grind the dried roots of Sophora flavescens into a fine powder.

-

Suspend the powdered plant material in 100% ethanol.

-

Place the suspension in an ultrasonic bath. For optimal yield, sonicate at a frequency of 72 kHz for 30 minutes.[1][4]

-

After sonication, filter the mixture to separate the extract from the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

The crude extract can be further purified using chromatographic techniques such as column chromatography and preparative HPLC to isolate this compound.

Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is for the identification and quantification of this compound in the extract.

Instrumentation:

-

Reversed-phase HPLC system

-

Mass spectrometer

-

C18 column

Mobile Phase:

-

A: Water/acetic acid (99.9/0.1 vol. %)

-

B: Acetonitrile/acetic acid (99.9/0.1 vol. %)

Procedure:

-

Prepare the sample by dissolving the dried extract in a suitable solvent (e.g., methanol) and filtering it through a 0.45 µm syringe filter.

-

Set up the HPLC system with a linear gradient elution. A typical gradient could be from 80% A and 20% B to 65% A and 35% B over 60 minutes.[1][4]

-

Inject the sample onto the C18 column.

-

Monitor the elution profile using a UV detector and identify the peak corresponding to this compound based on its retention time compared to a standard.

-

Confirm the identity of the peak by analyzing the eluent with the mass spectrometer to obtain the mass spectrum of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a cancer cell line like HepG2.

Materials:

-

HepG2 cells

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

CO2 incubator

Procedure:

-

Seed HepG2 cells in 96-well plates at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Treat the cells with various concentrations of this compound (prepared by diluting the stock solution in the culture medium) for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Experimental Workflow and Logical Relationships

The following diagram outlines the general workflow from the plant source to the identification of biological activity.

Caption: Workflow for this compound research.

Conclusion and Future Directions

This compound, a prenylated flavonoid from Sophora flavescens, demonstrates significant potential as an antineoplastic agent. Its ability to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways highlights its therapeutic promise. The experimental protocols provided in this guide offer a framework for the extraction, analysis, and biological evaluation of this compound.

Future research should focus on elucidating the precise molecular targets of this compound within the apoptotic signaling cascade. Further in-vivo studies are warranted to evaluate its efficacy and safety profile in different cancer models. Additionally, exploring its potential synergistic effects with existing chemotherapeutic agents could open new avenues for combination therapies. The antimalarial and other potential biological activities of this compound also merit further investigation.

References

Initial Screening of Leachianone A: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone A, a prenylated flavonoid isolated from Sophora flavescens (Radix Sophorae), has emerged as a compound of significant interest in pharmacological research. Initial screenings have revealed a spectrum of biological activities, including cytotoxic, anti-inflammatory, and anti-malarial properties. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways to facilitate further research and drug development efforts.

Data Presentation: Summary of Biological Activities

The following table summarizes the key quantitative data obtained from the initial biological screenings of this compound.

| Biological Activity | Cell Line/Organism | Parameter | Value | Reference |

| Cytotoxicity | HepG2 (Human Hepatoma) | IC50 (24h) | 6.9 µg/mL | [1] |

| HepG2 (Human Hepatoma) | IC50 (48h) | 3.4 µg/mL | [1] | |

| HepG2 (Human Hepatoma) | IC50 (72h) | 2.8 µg/mL | [1] | |

| In Vivo Antitumor | HepG2 Xenograft (Nude Mice) | Tumor Volume Reduction | 17-54% | [1] |

| Anti-inflammatory | RAW 264.7 (Murine Macrophage) | Inhibition of Nitric Oxide Production | Data not available for this compound. IC50 for related flavonoids like Luteolin is 17.1 µM. | |